molecular formula C14H12N2O6S B7499234 4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid

4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid

Cat. No.: B7499234
M. Wt: 336.32 g/mol
InChI Key: OWCNUOWCIIQNGR-UHFFFAOYSA-N
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Description

4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoic acid moiety linked to a sulfonylamino group, which is further substituted with a 2-methyl-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-methyl-4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-[(2-Methyl-4-aminophenyl)sulfonylamino]benzoic acid.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Industry: The compound can be used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By binding to the active site of the enzyme, the compound inhibits its activity, leading to the disruption of folic acid synthesis in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid: Characterized by the presence of a 2-methyl-4-nitrophenyl group.

    4-[(2-Nitrophenyl)sulfonylamino]benzoic acid: Lacks the methyl group on the phenyl ring.

    4-[(2-Methylphenyl)sulfonylamino]benzoic acid: Lacks the nitro group on the phenyl ring.

Uniqueness

The presence of both the methyl and nitro groups on the phenyl ring of this compound makes it unique compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(2-methyl-4-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-9-8-12(16(19)20)6-7-13(9)23(21,22)15-11-4-2-10(3-5-11)14(17)18/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCNUOWCIIQNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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